Cas no 2228508-37-8 (3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol)

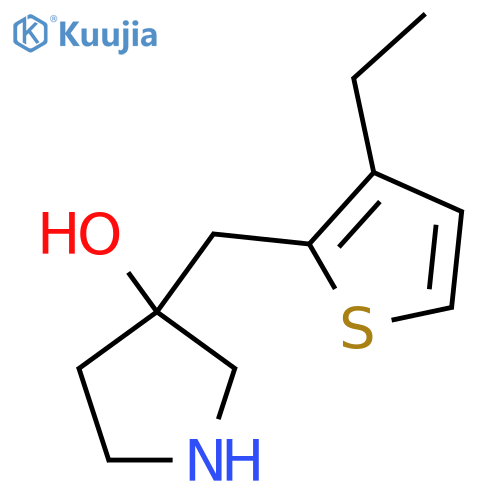

2228508-37-8 structure

商品名:3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol

3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol

- 3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol

- EN300-1731741

- 2228508-37-8

-

- インチ: 1S/C11H17NOS/c1-2-9-3-6-14-10(9)7-11(13)4-5-12-8-11/h3,6,12-13H,2,4-5,7-8H2,1H3

- InChIKey: BWYDMVYOPHRVDC-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(CC)=C1CC1(CNCC1)O

計算された属性

- せいみつぶんしりょう: 211.10308534g/mol

- どういたいしつりょう: 211.10308534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1731741-0.05g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 0.05g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-2.5g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-5.0g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 5g |

$4930.0 | 2023-06-04 | ||

| Enamine | EN300-1731741-10.0g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 10g |

$7312.0 | 2023-06-04 | ||

| Enamine | EN300-1731741-1.0g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 1g |

$1701.0 | 2023-06-04 | ||

| Enamine | EN300-1731741-5g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 5g |

$4930.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-0.25g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 0.25g |

$1564.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-0.5g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-1g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 1g |

$1701.0 | 2023-09-20 | ||

| Enamine | EN300-1731741-0.1g |

3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |

2228508-37-8 | 0.1g |

$1496.0 | 2023-09-20 |

3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2228508-37-8 (3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量